molecular formula C13H17N3S B13888989 N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine

N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B13888989
M. Wt: 247.36 g/mol
InChI Key: RKIBAFOKWVLBRJ-UHFFFAOYSA-N
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Description

N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound that features a piperidine ring attached to a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and benzothiazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with a piperidine derivative. One common method is the reductive amination of 2-aminobenzothiazole with piperidine-2-carboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperidine or benzothiazole rings .

Scientific Research Applications

N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-4-ylmethyl)-1,3-benzothiazol-2-amine
  • N-(piperidin-2-ylmethyl)-1,3-benzoxazol-2-amine
  • N-(piperidin-2-ylmethyl)-1,3-benzimidazol-2-amine

Uniqueness

N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to the specific arrangement of the piperidine and benzothiazole rings. This structural configuration may confer distinct chemical and biological properties compared to similar compounds. For instance, the presence of the sulfur atom in the benzothiazole ring can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H17N3S/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-2,6-7,10,14H,3-5,8-9H2,(H,15,16)

InChI Key

RKIBAFOKWVLBRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CNC2=NC3=CC=CC=C3S2

Origin of Product

United States

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